(Cyclopropylmethyl)(methyl)amine hydrochloride

Medicinal Chemistry Drug Design Physicochemical Properties

Select (cyclopropylmethyl)(methyl)amine hydrochloride for unparalleled conformational rigidity in CNS-penetrant candidates. The strained cyclopropyl ring and N-methyl group deliver fixed geometry that enhances target binding and metabolic stability. Supplied as a stable, non-volatile hydrochloride salt (aqueous solubility 6.01 mg/mL, pKa ~10.98), it enables accurate dispensing, robust reactivity in alkylation/reductive amination, and reproducible scale-up — outperforming free bases or primary-amine analogs in efficiency and safety.

Molecular Formula C5H12ClN
Molecular Weight 121.61
CAS No. 77335-18-3
Cat. No. B2532590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclopropylmethyl)(methyl)amine hydrochloride
CAS77335-18-3
Molecular FormulaC5H12ClN
Molecular Weight121.61
Structural Identifiers
SMILESCNCC1CC1.Cl
InChIInChI=1S/C5H11N.ClH/c1-6-4-5-2-3-5;/h5-6H,2-4H2,1H3;1H
InChIKeyYBWFCIZUIFXAJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Cyclopropylmethyl)(methyl)amine hydrochloride (CAS 77335-18-3): A Cyclopropyl-Containing Secondary Amine Building Block


(Cyclopropylmethyl)(methyl)amine hydrochloride (CAS 77335-18-3), also known as 1-cyclopropyl-N-methylmethanamine hydrochloride, is a secondary amine featuring a cyclopropylmethyl moiety and a methyl group, presented as a stable hydrochloride salt with molecular formula C5H12ClN and molecular weight 121.61 g/mol [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, where the unique cyclopropyl ring imparts distinct conformational constraints and electronic properties that can enhance target binding affinity and metabolic stability [2]. Its well-defined structure and commercial availability in high purity make it a preferred building block for the synthesis of novel pharmaceutical candidates and specialty chemicals.

Why Generic Amine Substitution Is Not Feasible for (Cyclopropylmethyl)(methyl)amine hydrochloride


While many secondary amines are available as building blocks, (cyclopropylmethyl)(methyl)amine hydrochloride possesses a unique combination of a strained cyclopropyl ring and an N-methyl group that cannot be replicated by simple analogs like cyclopropylmethylamine (primary amine) or N-methylcyclopropylamine (different connectivity). The cyclopropyl ring imposes a fixed geometry that influences molecular conformation and electronic distribution, directly affecting binding interactions and metabolic profiles [1]. Furthermore, the hydrochloride salt form enhances aqueous solubility and handling stability, critical for reproducible laboratory and industrial processes, which is not guaranteed with the free base or alternative salt forms . Substituting with a structurally similar but chemically distinct analog risks altering reaction outcomes, target engagement, and pharmacokinetic properties, making precise compound selection essential for research integrity.

Quantitative Differentiation of (Cyclopropylmethyl)(methyl)amine hydrochloride Against Structural Analogs


Lipophilicity (LogP) Comparison: Balancing Aqueous Solubility and Membrane Permeability

The calculated partition coefficient (cLogP) of (cyclopropylmethyl)(methyl)amine free base is 0.47–0.59 [REFS-1, REFS-2], positioning it between the more hydrophilic cyclopropylmethylamine (cLogP ~1.06) [2] and the more lipophilic N-propylcyclopropanemethylamine (cLogP ~1.47) [3]. This moderate lipophilicity is crucial for achieving an optimal balance between aqueous solubility and passive membrane permeability, a key factor in oral bioavailability and CNS penetration.

Medicinal Chemistry Drug Design Physicochemical Properties

Basicity (pKa) Comparison: Modulating Reactivity and Salt Formation

The predicted pKa of (cyclopropylmethyl)(methyl)amine free base is approximately 10.98 , which is higher than that of cyclopropylmethylamine (pKa ~10.41) and N-methylcyclopropylamine (pKa ~9.46) . This increased basicity indicates a stronger nucleophile, which can influence reaction rates and yields in alkylation and acylation steps.

Organic Synthesis Salt Selection Reaction Optimization

Aqueous Solubility of Hydrochloride Salt: Enhanced Handling and Formulation

The hydrochloride salt of (cyclopropylmethyl)(methyl)amine exhibits a measured aqueous solubility of 6.01 mg/mL (0.0494 mol/L) . In contrast, the free base form is a liquid with high miscibility in water but poses handling challenges due to volatility and air sensitivity . While cyclopropylmethylamine (free base) is also fully miscible, its lower molecular weight and higher volatility make precise weighing and long-term storage more problematic [1].

Formulation Analytical Chemistry Process Development

Conformational Rigidity: Impact on Molecular Recognition and Selectivity

The cyclopropyl ring in (cyclopropylmethyl)(methyl)amine imposes a fixed orientation of the amine group relative to the cyclopropane plane, which can enhance binding selectivity for certain biological targets. In contrast, analogs like N-propylcyclopropanemethylamine (LogP 1.47, increased flexibility) [1] and cyclopropylmethylamine (LogP 1.06, different hydrogen bonding capacity) [2] lack this specific conformational bias. While direct head-to-head binding data is not available, the class-level inference is that cyclopropyl-containing amines often show improved target engagement and metabolic stability due to reduced conformational entropy and shielding from CYP450 oxidation [3].

Structural Biology Drug Design Conformational Analysis

Optimal Use Cases for (Cyclopropylmethyl)(methyl)amine hydrochloride in Scientific and Industrial Workflows


Medicinal Chemistry: Optimizing Lead Compounds for CNS Targets

Due to its moderate lipophilicity (cLogP 0.47–0.59) and conformational rigidity, (cyclopropylmethyl)(methyl)amine hydrochloride is an ideal building block for introducing a basic amine into CNS-penetrant drug candidates. Its balanced properties support optimal blood-brain barrier penetration while maintaining sufficient aqueous solubility for formulation [1]. Researchers can use it to synthesize analogs with improved target engagement and reduced off-target activity compared to more flexible or more lipophilic amine scaffolds [2].

Chemical Synthesis: Reliable Intermediate for Automated Platforms

The solid hydrochloride salt form, with defined aqueous solubility (6.01 mg/mL), ensures accurate dispensing and reproducibility in automated parallel synthesis and high-throughput experimentation . Unlike volatile liquid amines, this stable solid simplifies handling, reduces waste, and improves safety, making it a preferred choice for medicinal chemistry labs and contract research organizations (CROs) focused on efficiency and consistency .

Process Development: Scalable Amine for Multi-Step Syntheses

The higher basicity (pKa ~10.98) of (cyclopropylmethyl)(methyl)amine facilitates efficient alkylation and reductive amination steps under mild conditions, potentially improving overall yields in multi-step processes . Its use can streamline route scouting and scale-up activities in pharmaceutical manufacturing, where robust and predictable reactivity is essential [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Cyclopropylmethyl)(methyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.